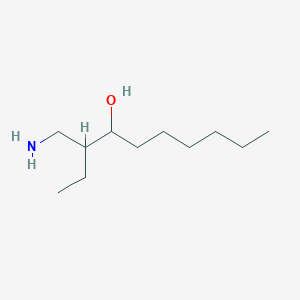

3-(Aminomethyl)decan-4-ol

Description

Significance of β-Amino Alcohol Motifs in Complex Chemical Architectures

The β-amino alcohol motif, characterized by the presence of amino and hydroxyl groups on adjacent carbon atoms, is a privileged structural unit found in a wide array of biologically active molecules. nih.govmdpi.com This motif is a key component in numerous natural products, pharmaceuticals, and chiral auxiliaries. acs.org For instance, many antibiotics, neurotransmitters, β-adrenergic blockers, and antiviral drugs incorporate the β-amino alcohol structure. acs.org The specific stereochemistry of the amino and hydroxyl groups is often critical for their biological function, making the stereoselective synthesis of these compounds an area of intense research. diva-portal.org

The significance of β-amino alcohols also extends to their use as chiral ligands and auxiliaries in asymmetric synthesis. acs.org The ability of the amino and hydroxyl groups to coordinate with metal centers allows for the creation of well-defined chiral environments, facilitating the transfer of chirality in a variety of chemical transformations.

Overview of the Chemical Landscape of Substituted Amino Alcohols

The chemical landscape of substituted amino alcohols is vast and diverse, owing to the numerous methods available for their synthesis. Traditional approaches often rely on the derivatization of readily available chiral precursors, such as amino acids. diva-portal.org However, these methods can be limited by the availability of the starting materials. diva-portal.org

More contemporary strategies focus on the direct and stereoselective introduction of the amino and alcohol functionalities. The asymmetric ring-opening of epoxides with amines is a highly effective and straightforward route to β-amino alcohols. mdpi.com Other innovative methods include the photocatalytic umpolung of N- and O-substituted alkenes and the enantioselective radical C-H amination of alcohols. nih.govrsc.org These modern techniques offer greater flexibility and access to a wider range of structurally diverse amino alcohols. nih.gov

Biocatalysis has also emerged as a powerful tool for the synthesis of enantiomerically pure amino alcohols. mdpi.comacs.org Enzymes, such as lipases and engineered amine dehydrogenases, can catalyze the formation of β-amino alcohols with high selectivity under mild reaction conditions, presenting an environmentally friendly alternative to traditional chemical synthesis. mdpi.comfrontiersin.org

Research Trajectories for Novel Aminodecanol Derivatives

Research into novel aminodecanol derivatives is driven by the search for new therapeutic agents and functional materials. For example, some β-amino alcohol derivatives have been investigated as potential inhibitors of the Toll-Like Receptor 4 (TLR4) mediated inflammatory response, with possible applications as antiseptics. nih.gov Other research has focused on the development of novel amino acid derivatives with potential antifungal or anticancer activity. mdpi.comnih.govekb.eg

The synthesis of novel aminodecanol derivatives often involves the exploration of new reaction methodologies. For instance, the development of tandem reactions, such as the aza-Michael addition-asymmetric transfer hydrogenation, provides efficient one-pot access to chiral γ-amino alcohols. organic-chemistry.org The exploration of spirocyclic systems containing aminodecanol fragments is another area of active investigation, with potential applications in medicinal chemistry. chem-space.comsmolecule.comgoogle.combldpharm.com The synthesis and olfactory evaluation of aminodecanol derivatives have also been explored, indicating potential applications in the fragrance industry. thieme-connect.de

Chemical Compound Data

The following table provides a summary of the key chemical properties of 3-(Aminomethyl)decan-4-ol.

| Property | Value | Source |

| CAS Number | 1512533-14-0 | fluorochem.co.ukchemscene.com |

| Molecular Formula | C₁₁H₂₅NO | chemscene.com |

| Molecular Weight | 187.32 g/mol | chemscene.com |

| Purity | 98% | fluorochem.co.ukchemscene.com |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | chemscene.com |

| LogP | 2.3026 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Rotatable Bonds | 8 | chemscene.com |

| Canonical SMILES | CCCCCCC(O)C(CC)CN | fluorochem.co.uk |

| InChI | InChI=1S/C11H25NO/c1-3-5-6-7-8-11(13)10(4-2)9-12/h10-11,13H,3-9,12H2,1-2H3 | fluorochem.co.uk |

| InChI Key | XMHBWWNLRARIRK-UHFFFAOYSA-N | fluorochem.co.uk |

Structure

3D Structure

Properties

Molecular Formula |

C11H25NO |

|---|---|

Molecular Weight |

187.32 g/mol |

IUPAC Name |

3-(aminomethyl)decan-4-ol |

InChI |

InChI=1S/C11H25NO/c1-3-5-6-7-8-11(13)10(4-2)9-12/h10-11,13H,3-9,12H2,1-2H3 |

InChI Key |

XMHBWWNLRARIRK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C(CC)CN)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminomethyl Decan 4 Ol and Its Analogs

Direct Synthetic Routes to Linear Aminodecanols

Direct synthetic routes aim to construct the aminodecanol backbone efficiently, often without control of stereochemistry, yielding racemic or diastereomeric mixtures. These methods are valued for their straightforwardness and use of readily available starting materials.

Epoxide Ring-Opening Strategies

The ring-opening of epoxides with nitrogen nucleophiles (aminolysis) is one of the most direct and widely used methods for preparing β-amino alcohols. researchgate.net This reaction is inherently stereospecific, proceeding via an S(_N)2 mechanism that results in an inversion of configuration at the carbon center attacked by the nucleophile. researchgate.net For a linear aliphatic substrate like a decane (B31447) epoxide, the key challenge is controlling regioselectivity—that is, directing the amine to attack the correct carbon of the epoxide ring. scielo.org.mx

A plausible synthetic route to 3-(Aminomethyl)decan-4-ol via this strategy would involve a precursor such as 1,2-epoxy-3-aminomethyldecane or a related activated substrate. The reaction of epoxides with amines can be promoted by various catalysts, including Lewis acids and metal salts, or can be performed under catalyst-free conditions, sometimes using polar mixed solvents like DMF/H(_2)O to enhance reactivity and selectivity. scielo.org.mxorganic-chemistry.orgrsc.org

The choice of catalyst and reaction conditions can influence the regioselectivity of the attack. For unsymmetrical aliphatic epoxides, nucleophilic attack generally occurs at the less sterically hindered carbon atom. scielo.org.mx However, electronic factors can alter this outcome. Various catalytic systems have been developed to improve yields and regioselectivity. rroij.com

Table 1: Catalytic Systems for Ring-Opening of Epoxides with Amines This table presents data for analogous reactions, as specific data for this compound precursors is not available.

| Catalyst/Promoter | Amine Type | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Sulfated Zirconia | Aromatic amines | Solvent-free | High regioselectivity. | rroij.com |

| Acetic Acid | Aromatic & Aliphatic amines | Solvent-free | Metal-free, excellent regioselectivity, high yields (93-98%). | researchgate.net |

| None (Solvent-directed) | Primary amines | DMF/H₂O | Catalyst-free, high yields (43-98%), avoids double alkylation. | organic-chemistry.org |

| Lipase TL IM | Anilines | Methanol (Continuous-flow) | Biocatalytic, mild conditions (35 °C), short residence time. | researchgate.net |

Reductive Amination Pathways

Reductive amination is a versatile and powerful method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine. wikipedia.orgmasterorganicchemistry.com This reaction can be performed in a one-pot (direct) process where the carbonyl compound, amine, and reducing agent are combined, or in a two-step (indirect) process where the imine is first formed and isolated before reduction. wikipedia.orgyoutube.com The direct approach is often preferred for its efficiency. acsgcipr.org

To synthesize this compound, a suitable precursor would be a β-amino ketone, such as 3-(aminomethyl)decan-4-one. The reduction of the ketone functionality would then yield the desired amino alcohol. A key consideration is the choice of reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH(_3)CN) or sodium triacetoxyborohydride (NaBH(OAc)(_3)) are often used because they selectively reduce the protonated imine intermediate faster than the starting carbonyl compound. masterorganicchemistry.com Alternatively, catalytic hydrogenation over platinum, palladium, or nickel catalysts can be employed. wikipedia.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Substrates | Advantages | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Selectively reduces imines in the presence of carbonyls; effective in one-pot reactions. | wikipedia.orgmasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Less toxic alternative to NaBH₃CN, mild and effective. | masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Pre-formed Imines | Common and inexpensive; typically used in two-step procedures. | youtube.com |

| H₂ with Pd/C, Pt, or Ni | Aldehydes, Ketones | Catalytic method, avoids stoichiometric hydride reagents. | wikipedia.orgyoutube.com |

Conversion from Carbonyl Compounds and Amines

This approach is fundamentally linked to reductive amination and involves the direct conversion of aldehydes or ketones to amines in a single step. acsgcipr.org The process begins with the nucleophilic attack of an amine on the carbonyl carbon, forming a hemiaminal, which then dehydrates to an iminium ion. This intermediate is then reduced in situ to the final amine product. wikipedia.org

For a linear aminodecanol, this could involve reacting a functionalized decanal or decanone with an amino source like ammonia (B1221849) in the presence of a reducing agent. The reaction is highly valued in green chemistry because it can be a one-pot synthesis performed under mild conditions with high selectivity, reducing the need for intermediate purification steps. wikipedia.org

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Achieving stereocontrol in the synthesis of amino alcohols is crucial for pharmaceutical applications, where often only one stereoisomer is biologically active. Asymmetric synthesis aims to produce a single enantiomer or diastereomer in high purity.

Chiral Auxiliary Approaches in Decanol (B1663958) Systems

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. This strategy is one of the most reliable for asymmetric synthesis. nih.gov

Popular chiral auxiliaries include Evans oxazolidinones and Ellman's tert-butanesulfinamide. wikipedia.orgthieme-connect.com In a hypothetical synthesis of a specific stereoisomer of this compound, one could start with a decanoic acid derivative attached to an Evans auxiliary. The chiral environment provided by the auxiliary would then direct a stereoselective aldol reaction or an alkylation to install the required functionalities at the C3 and C4 positions. The diastereoselectivity of such reactions is often high, controlled by the steric bulk of the auxiliary, which blocks one face of the enolate intermediate. illinoisstate.eduyoutube.com

Another powerful approach involves the addition of nucleophiles to chiral N-sulfinylimines (derived from tert-butanesulfinamide). The sulfinyl group directs the nucleophilic attack to one face of the C=N double bond, allowing for the stereoselective formation of a new chiral center at the carbon atom. thieme-connect.com

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Mechanism of Control | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Asymmetric aldol additions, alkylations | Steric hindrance directs electrophile approach to a chelated enolate. | wikipedia.orgyoutube.com |

| Oppolzer's Camphorsultam | Asymmetric Diels-Alder, aldol, and alkylation reactions. | Steric shielding of one face of the substrate. | wikipedia.org |

| Enders' SAMP/RAMP Hydrazines | Asymmetric alkylation of aldehydes and ketones. | Forms a chiral hydrazone, directing alkylation before cleavage. | wikipedia.org |

| Ellman's tert-Butanesulfinamide | Synthesis of chiral amines from imines. | Directs nucleophilic addition to the C=N bond via a cyclic transition state. | wikipedia.orgthieme-connect.com |

Asymmetric Catalysis in Aminodecanol Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. sciengine.comnih.gov This approach is highly atom-economical and is a cornerstone of modern organic synthesis. Strategies for synthesizing chiral vicinal amino alcohols via asymmetric catalysis include the asymmetric hydrogenation of α-amino ketones or O-substituted enamides, and asymmetric aminohydroxylation. rsc.org

For instance, an α-amino ketone precursor to this compound could be subjected to asymmetric hydrogenation using a chiral transition metal complex (e.g., based on iridium or rhodium). rsc.org Chiral phosphine ligands, such as DuanPhos, coordinated to the metal center create a chiral environment that forces the hydrogenation to occur selectively on one face of the substrate, leading to high enantiomeric excess (ee). rsc.org

Organocatalysis, which uses small, metal-free organic molecules as catalysts, represents another powerful tool. mdpi.comnih.gov Chiral primary amines, for instance, can catalyze reactions by forming chiral iminium or enamine intermediates with the substrate, thereby controlling the stereochemical outcome of subsequent transformations. nus.edu.sg These catalysts are often derived from natural products like cinchona alkaloids or amino acids and are valued for being environmentally benign and robust. nih.govresearchgate.net

Table 4: Selected Asymmetric Catalytic Methods for Amino Alcohol Synthesis This table presents data for analogous reactions, as specific data for this compound precursors is not available.

| Reaction Type | Catalyst System | Substrate Type | Typical Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Ir-complex with chiral spiro ligand (Ir1) | α-Amino ketones | Excellent yields and enantioselectivities. | rsc.org |

| Asymmetric Hydrogenation | Rh/DuanPhos | α-Acetoxy β-enamido esters | Excellent enantioselectivities. | rsc.org |

| Intramolecular C-H Amination | Chiral Ruthenium catalyst | N-Benzoyloxycarbamates | Up to 99% yield and 99% ee for cyclic carbamate precursors. | sciengine.com |

| Conjugate Addition | 9-Amino-9-deoxy-epi-cinchonine / (+)-CSA | α,β-Unsaturated ketones | High yields and up to 99% ee. | nus.edu.sg |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Sodium Cyanoborohydride |

| Sodium Triacetoxyborohydride |

| Sodium Borohydride |

| tert-Butanesulfinamide |

Transition Metal-Catalyzed Methods

Transition metal catalysis is a cornerstone for the stereoselective synthesis of amino alcohols. Complementary methods using iridium and rhodium catalysts allow for the diastereoselective reduction of β-amino ketone precursors to access either syn- or anti-γ-amino alcohols. rsc.org

Iridium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): This method typically yields anti-γ-amino alcohols. The process uses a hydrogen donor, such as 2-propanol, in the presence of an iridium catalyst complexed with a chiral ligand. rsc.org

Rhodium-Catalyzed Asymmetric Hydrogenation: In contrast, rhodium-based catalysts, often paired with chiral bisphosphine ligands like BINAP, are effective for producing syn-γ-amino alcohols under a hydrogen atmosphere. rsc.org

Nickel-Catalyzed Reductive Coupling: Nickel-catalyzed methods have emerged for the enantioselective synthesis of vicinal (1,2-) amino alcohol derivatives through the reductive coupling of aldehydes with protected amino-pentadienoates. acs.org This strategy creates the C-C bond between the two stereocenters simultaneously. acs.org A VAPOL-derived phosphoramidite ligand has been shown to be effective in controlling the regiochemistry of these reactions. acs.org

These methods provide powerful tools for creating all four possible diastereomers of a γ-amino alcohol from a common β-amino ketone precursor, which itself can be generated via organocatalysis. rsc.org

Table 1: Comparison of Diastereoselective Hydrogenation Methods for β-Amino Ketone Reduction

| Catalyst System | Typical Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ir / Amino Acid Amide Complex | anti-γ-amino alcohol | High | High | rsc.org |

| Rh / (R)-BINAP | syn-γ-amino alcohol | Excellent | Excellent | rsc.org |

Organocatalytic Systems

Organocatalysis offers a metal-free alternative for the synthesis of chiral amino alcohols and their precursors. These methods often utilize small, chiral organic molecules to induce enantioselectivity.

Key organocatalytic reactions include:

Mannich Reactions: The proline-catalyzed Mannich reaction is a highly effective method for producing the N-PMP-protected β-amino ketones that serve as precursors for the transition metal-catalyzed reductions described above. rsc.org

Decarboxylative Amination: Chiral α-amino ketones can be synthesized through the organocatalytic asymmetric decarboxylative amination of β-keto acids. These α-amino ketones can then be reduced to the corresponding 1,2-amino alcohols without loss of enantioselectivity. nih.gov

Mannich and Aldol Reactions of α-Hydroxyketones: Direct asymmetric Mannich and aldol reactions using unmodified α-hydroxyketones can produce highly enantiomerically enriched anti-1,2-amino alcohols and syn-1,2-diols. These reactions are often catalyzed by primary amine-containing amino acids. acs.orgnih.gov

Table 2: Organocatalytic Synthesis of anti-1,2-Amino Alcohols via Mannich-Type Reactions

| Catalyst | Substrates | Diastereoselectivity (dr) | Enantioselectivity (ee) | Yield | Reference |

|---|

Biocatalytic Transformations

Biocatalysis leverages the high selectivity of enzymes to produce optically pure compounds, often under mild reaction conditions. ucl.ac.uknih.gov For the synthesis of chiral amino alcohols, several enzymatic strategies are employed.

Engineered Amine Dehydrogenases (AmDHs): AmDHs, developed from amino acid dehydrogenases, can catalyze the one-step asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. This method uses ammonia as the amino donor and demonstrates high enantioselectivity (>99% ee). frontiersin.orgnih.gov

Transketolase-Transaminase Pathways: A two-step enzymatic pathway can be designed within a single whole-cell biocatalyst. A transketolase (TK) first creates a chiral keto-diol, which is then aminated by a transaminase (TAm) to yield a chiral amino alcohol. ucl.ac.uk

Enzymatic Cascades from Amino Acids: Multi-enzyme cascades can synthesize chiral amino alcohols from readily available starting materials like L-lysine. The process involves regio- and diastereoselective C-H bond oxidation by a dioxygenase, followed by decarboxylation of the alpha amino acid group by a decarboxylase, yielding optically enriched amino alcohols. nih.gov

The advantages of biocatalysis include high chemo-, regio-, and enantioselectivities, often surpassing those of traditional chemical methods. nih.govrsc.org

Kinetic Resolution Techniques for Stereoisomer Enrichment

Kinetic resolution is a crucial technique for separating racemic mixtures of chiral compounds. For amino alcohols, several effective methods have been developed that rely on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. rsc.org

Chiral Phosphoric Acid (CPA) Catalysis: CPAs have been successfully used to catalyze the kinetic resolution of vicinal amino alcohols through asymmetric acetalization. acs.org This method provides access to a range of enantiomerically enriched 1,2-amino alcohols. acs.org CPAs can also enable the kinetic resolution of N-aryl β-amino alcohols via asymmetric amination of the aniline moiety. rsc.orgrsc.org

Peptide-Catalyzed O-Acylations: Chiral peptides have been shown to catalyze the asymmetric O-acylation of racemic β-amino alcohols, allowing for the separation of enantiomers. rsc.org

Organotin-Catalyzed Acylations: Novel chiral organotin catalysts have been developed for the kinetic resolution of β-amino alcohols through asymmetric O-acylation, achieving excellent yields and high enantioselectivity. researchgate.net

Table 3: Methods for Kinetic Resolution of Racemic Amino Alcohols

| Method | Catalyst Type | Transformation | Selectivity Factor (s) | Reference |

|---|---|---|---|---|

| Asymmetric Acetalization | Chiral Phosphoric Acid | Acetal formation on the alcohol | High | acs.org |

| Asymmetric Amination | Chiral Phosphoric Acid | para-Amination of N-aryl group | Good | rsc.org |

Functional Group Interconversion Strategies Applied to this compound Precursors

Functional group interconversion (FGI) is a fundamental concept in organic synthesis, involving the conversion of one functional group into another. ic.ac.uk This strategy is essential for creating complex molecules from simpler, more readily available starting materials. In the context of synthesizing this compound, FGIs would be critical for introducing the required amine and alcohol functionalities onto a carbon skeleton. ic.ac.ukfiveable.me

Key FGI strategies applicable to aminodecanol precursors include:

Reduction of Nitrogen-Containing Groups: The primary amine of the aminomethyl group can be installed by reducing other nitrogen functionalities. For example, a nitrile (-CN) or an azide (-N₃) group can be reduced to a primary amine (-CH₂NH₂) using reagents like lithium aluminum hydride (LAH) or through catalytic hydrogenation. ub.edu

Reduction of Carbonyls: The secondary alcohol at the C4 position can be generated via the reduction of a corresponding ketone. A wide array of reducing agents, from sodium borohydride to more complex hydride reagents, can be used, with the choice often dictated by the need for stereoselectivity.

Nucleophilic Substitution: An alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate), which can then be displaced by an amine source (like ammonia or an azide followed by reduction) to form the C-N bond. ub.edu This represents an interconversion of an alcohol to an amine.

Table 4: Common Functional Group Interconversions in Amino Alcohol Synthesis

| Initial Functional Group | Target Functional Group | Typical Reagents | Purpose |

|---|---|---|---|

| Ketone (C=O) | Secondary Alcohol (CH-OH) | NaBH₄, LiAlH₄, Catalytic Hydrogenation | Formation of the alcohol moiety |

| Nitrile (-CN) | Primary Amine (-CH₂NH₂) | LiAlH₄, H₂/Catalyst | Formation of the aminomethyl group |

| Azide (-N₃) | Primary Amine (-NH₂) | H₂/Pd-C, LiAlH₄, Staudinger Reaction | Formation of the amine moiety |

Green Chemistry Principles in Aminodecanol Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis by minimizing waste, avoiding hazardous substances, and improving energy efficiency. patsnap.com The synthesis of amino alcohols is an area where these principles can be effectively applied. rsc.org

Solvent-Free and Aqueous-Phase Protocols

A major focus of green chemistry is the reduction or elimination of volatile organic solvents.

Solvent-Free Synthesis: The ring-opening of epoxides with aromatic or aliphatic amines is a common route to β-amino alcohols. This reaction can be performed efficiently under solvent-free conditions, often by heating the neat reactants in a sealed vessel, to give the desired products in high yields and with good regioselectivity. tandfonline.com

Aqueous-Phase Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several methods for amino alcohol synthesis have been adapted for aqueous media.

Visible-light photoredox catalysis enables the decarboxylative coupling of N-aryl amino acids with aldehydes or ketones to occur in water at room temperature, providing a mild and efficient route to 1,2-amino alcohols. rsc.org

The hydrolysis of epoxides and aziridines can be conducted in hot water, which acts as both a solvent and a mild acid catalyst, to produce amino alcohols. organic-chemistry.org

Uncatalyzed aminolysis of epoxides can proceed in mildly basic and pH-controlled aqueous conditions to give β-amino alcohols in good to excellent yields. researchgate.net

Table 5: Examples of Green Synthetic Protocols for Amino Alcohols

| Reaction Type | Conditions | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Epoxide Ring Opening | Solvent-free, 90°C | Epoxides + Amines | Eliminates solvent waste, high yields | tandfonline.com |

| Decarboxylative Coupling | Visible light, H₂O, Room Temp. | N-aryl amino acids + Carbonyls | Uses water as solvent, mild conditions | rsc.org |

Atom-Economy Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgjocpr.com An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. wikipedia.org In the synthesis of this compound and its analogs, maximizing atom economy is crucial for developing sustainable and cost-effective processes.

The development of catalytic asymmetric methods, such as the copper-catalyzed hydroamination, directly contributes to improved atom economy by enabling the direct formation of the desired chiral product from simple precursors in a single step, minimizing the need for protecting groups and reducing the number of synthetic steps. nih.gov

Below is a table comparing the theoretical atom economy of different synthetic approaches to amino alcohols.

| Reaction Type | Reagents | Byproducts | Theoretical Atom Economy |

| Catalytic Hydrogenation | Substrate, H₂, Catalyst | Minimal (catalyst is recycled) | High |

| Asymmetric Transfer Hydrogenation | Substrate, Hydrogen Donor (e.g., Isopropanol), Catalyst | Oxidized Donor (e.g., Acetone) | Moderate to High |

| Stoichiometric Reduction (e.g., with LiAlH₄) | Substrate, LiAlH₄, Quenching Agent | Metal salts, Hydrogen gas | Low |

| Wittig Reaction (for precursor synthesis) | Aldehyde/Ketone, Phosphonium Ylide | Triphenylphosphine oxide | Low |

| Grignard Reaction (for precursor synthesis) | Carbonyl, Grignard Reagent, Quenching Agent | Magnesium salts | Moderate |

Sustainable Reagent Development

The principles of green chemistry also guide the development and use of sustainable reagents in chemical synthesis. mdpi.comresearchgate.net This involves choosing reagents that are non-toxic, derived from renewable resources, and can be recycled or are biodegradable.

In the context of synthesizing this compound and its analogs, a key area for sustainable reagent development is in the choice of catalysts and solvents.

Catalysts: The use of catalysts is inherently a green approach as they are used in small amounts and can often be recycled and reused. The development of catalysts based on earth-abundant and non-toxic metals is a significant goal. While precious metals like iridium, rhodium, and ruthenium show excellent activity and selectivity in amino alcohol synthesis, research is ongoing to replace them with more sustainable alternatives. rsc.orgru.nlacs.org Biocatalysis, using enzymes to perform chemical transformations, represents a highly sustainable approach, often proceeding under mild conditions with high selectivity. mdpi.com

Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents. mdpi.com While many organic reactions have limited solubility in water, the development of aqueous catalytic systems is an active area of research. mdpi.com For some reactions, performing them "neat" (solvent-free) is the most sustainable option.

Hydrogen Donors: In asymmetric transfer hydrogenation, isopropanol is a common hydrogen donor. While relatively benign, the development of alternative, renewable hydrogen sources is desirable. Formic acid, which can be produced from biomass, is another hydrogen donor used in some transfer hydrogenation processes. acs.org Ultimately, the use of dihydrogen (H₂) in catalytic hydrogenation is the most atom-economical choice. rsc.org

The following table summarizes some sustainable reagent choices for amino alcohol synthesis.

| Reagent Type | Conventional Choice | Sustainable Alternative | Rationale for Sustainability |

| Catalyst | Precious Metals (Ir, Rh, Ru) | Earth-Abundant Metals (e.g., Fe, Cu), Biocatalysts (Enzymes) | Lower toxicity, greater abundance, milder reaction conditions (for enzymes) |

| Solvent | Chlorinated Solvents (e.g., CH₂Cl₂), Aprotic Polar Solvents (e.g., DMF) | Water, Ethanol, Supercritical CO₂, Ionic Liquids, Solvent-free | Reduced toxicity and environmental impact, potential for recycling |

| Reducing Agent | Metal Hydrides (e.g., LiAlH₄, NaBH₄) | H₂ with catalyst, Formic Acid, Silanes | Higher atom economy, less hazardous byproducts |

Stereochemical Investigations of 3 Aminomethyl Decan 4 Ol

Absolute and Relative Stereochemistry Determination Methodologies

The definitive assignment of the absolute and relative stereochemistry of 3-(Aminomethyl)decan-4-ol, which has two stereocenters at the C3 and C4 positions, requires sophisticated analytical techniques. The primary methods employed for such vicinal amino alcohols include Nuclear Magnetic Resonance (NMR) spectroscopy, particularly after derivatization with chiral agents, and single-crystal X-ray crystallography.

NMR-Based Methods: A powerful and widely used technique for determining the absolute configuration of chiral alcohols and amines is the Mosher method and its various modifications. This involves the reaction of the amino alcohol with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters (at the alcohol) and amides (at the amine). By analyzing the differences in the ¹H-NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed diastereomeric centers, the absolute configuration can be elucidated. For this compound, derivatization of both the amino and hydroxyl groups to form a bis-MPA derivative would allow for the unambiguous assignment of the configuration of both stereocenters.

X-ray Crystallography: The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. This technique provides precise information about the spatial arrangement of atoms, bond lengths, and bond angles, thereby unequivocally establishing both the relative and absolute stereochemistry. For this compound, obtaining a suitable crystalline derivative is a prerequisite for this analysis.

Chiroptical Methods: Techniques such as Circular Dichroism (CD) spectroscopy can also be employed. The sign of the Cotton effect in the CD spectrum of a chiral complex, for instance with dirhodium tetraacetate, can be correlated to the absolute configuration of the N-C-C-O moiety in 1,2-amino alcohols.

Below is an illustrative table of the kind of data that would be obtained from a Mosher's method analysis to determine the absolute configuration of a single stereoisomer of this compound.

| Proton | δ (R-MTPA deriv.) (ppm) | δ (S-MTPA deriv.) (ppm) | Δδ (δS - δR) (ppm) | Predicted Configuration Assignment |

| H-2 | 2.65 | 2.75 | +0.10 | (3R, 4S) or (3S, 4R) |

| H-3 | 4.10 | 4.05 | -0.05 | (3R, 4S) or (3S, 4R) |

| H-5 | 1.50 | 1.45 | -0.05 | (3R, 4S) or (3S, 4R) |

| H-1' | 3.50 | 3.40 | -0.10 | (3R, 4S) or (3S, 4R) |

Note: This table is for illustrative purposes only and represents hypothetical data.

Conformational Analysis and Dynamics

The biological activity and chemical reactivity of this compound are intrinsically linked to its conformational preferences. The flexibility of the decane (B31447) chain and the presence of polar functional groups allow for a variety of spatial arrangements, which can be studied through computational modeling and spectroscopic techniques.

Rotational Barriers and Energy Landscapes

The rotation around the various single bonds in this compound, particularly the C3-C4 bond, is associated with specific energy barriers. These rotational barriers define the energy landscape of the molecule and the relative populations of different conformers. The most stable conformations will be those that minimize steric strain and maximize favorable interactions, such as the aforementioned intramolecular hydrogen bond. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are invaluable tools for mapping the potential energy surface and identifying the global and local energy minima corresponding to the most stable conformers. Experimental techniques like variable-temperature NMR can provide information on the energy barriers between different conformers.

The following table illustrates a hypothetical conformational analysis summary for the syn and anti diastereomers of this compound.

| Diastereomer | Most Stable Conformer (Predicted) | Key Stabilizing/Destabilizing Interactions | Calculated Relative Energy (kcal/mol) |

| syn | Gauche, with intramolecular H-bond | Stabilized by O-H···N hydrogen bond | 0 (Reference) |

| anti | Anti-periplanar | Minimized steric hindrance, but lacks intramolecular H-bond | +1.5 |

Note: This table is for illustrative purposes only and represents hypothetical data from computational modeling.

Stereochemical Control in Derivatization Reactions

The presence of two distinct functional groups and two stereocenters in this compound makes the stereochemical control in its derivatization reactions a critical aspect for its synthetic utility.

Regioselective and Chemoselective Transformations

Chemoselectivity, the preferential reaction of one functional group over another, is a key consideration when derivatizing this compound. For instance, under basic conditions, the more acidic hydroxyl group might be selectively deprotonated and alkylated. Conversely, under specific conditions, the nucleophilic amino group can be selectively acylated or alkylated. The choice of reagents and reaction conditions is paramount in achieving high regioselectivity. For example, protection of one group allows for the selective modification of the other.

Diastereoselective and Enantioselective Modifications

When new stereocenters are formed during the derivatization of this compound, controlling the stereochemical outcome is crucial.

Diastereoselective modifications are guided by the existing stereocenters in the molecule. The chiral centers at C3 and C4 can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. This is known as substrate control. For example, the reduction of a ketone functionality introduced near the existing stereocenters would likely proceed with a predictable diastereoselectivity.

Enantioselective modifications involve the use of chiral reagents or catalysts to selectively produce one enantiomer of a product. For instance, if this compound were used as a chiral ligand in a metal-catalyzed reaction, it could induce asymmetry in the product. Similarly, enzymatic resolutions or the use of chiral auxiliaries can be employed to separate enantiomers or direct the formation of a specific enantiomer in a subsequent reaction step.

The following table provides a hypothetical summary of the expected outcomes for various stereoselective reactions on a derivative of this compound.

| Reaction Type | Reagent/Catalyst | Substrate | Expected Major Product Diastereomer | Diastereomeric Ratio (d.r.) |

| Diastereoselective Reduction | L-Selectride | 3-(Aminomethyl)decan-4-one | syn-3-(Aminomethyl)decan-4-ol | 85:15 |

| Diastereoselective Epoxidation | m-CPBA | 3-(Aminomethyl)dec-4-ene | anti-Epoxide | 90:10 |

| Enantioselective Acylation | Lipase | Racemic this compound | (3R,4S)-Acetate | >99% e.e. |

Note: This table is for illustrative purposes only and represents hypothetical data.

Mechanistic Elucidation of Reactions Involving 3 Aminomethyl Decan 4 Ol

Investigation of Reaction Pathways in Synthetic Transformations

The synthetic transformations involving 3-(aminomethyl)decan-4-ol are governed by the interplay of its nucleophilic amino group and the hydroxyl group. Plausible reaction pathways include intramolecular cyclization, oxidation, and derivatization of either functional group.

A primary reaction pathway for amino alcohols is intramolecular cyclization. Depending on the reaction conditions, this compound could theoretically cyclize to form a substituted 1,3-oxazinane (B78680) derivative. This would involve the nucleophilic attack of the amino group on the carbon bearing the hydroxyl group, typically requiring activation of the alcohol to function as a leaving group.

A more extensively studied analogous transformation is the intramolecular cyclization of γ-amino acids to form lactams. For instance, the cyclization of gabapentin (B195806), an amino acid with a similar spatial relationship between its amino and carboxyl groups, has been studied in detail. researchgate.net This process is sensitive to pH and involves the formation of a tetrahedral intermediate. researchgate.net If the secondary alcohol of this compound were oxidized to a ketone, the resulting γ-amino ketone could undergo a similar intramolecular cyclization to yield a six-membered lactam.

Synthetic routes to produce this compound itself would likely involve standard organic transformations. One potential pathway is the reductive amination of a corresponding β-hydroxy ketone. Alternatively, a multi-step synthesis could start from a suitable precursor, such as a derivative of decanoic acid, followed by the introduction of the amino and hydroxyl functionalities. Such multi-step syntheses are common for producing complex molecules, including various piperidine (B6355638) derivatives and other pharmacologically active agents. mdpi.comacs.org

| Transformation Type | Proposed Reaction Pathway | Key Reaction Principles | Analogous Reactions |

| Intramolecular Cyclization | Amino group attacks an activated C4-hydroxyl group. | Nucleophilic substitution (intramolecular SN2). Requires activation of the -OH group. | Formation of N-heterocycles. mdpi.com |

| Oxidation-Cyclization | Oxidation of the C4-hydroxyl to a ketone, followed by intramolecular imine formation and subsequent cyclization/rearrangement. | Oxidation of secondary alcohols; intramolecular condensation. | Lactam formation from γ-amino acids (e.g., Gabapentin). researchgate.net |

| Reductive Amination (Synthesis) | Reaction of a β-hydroxy ketone with ammonia (B1221849) or an ammonia equivalent, followed by reduction. | Imine formation and subsequent reduction (e.g., with NaBH4 or catalytic hydrogenation). | Synthesis of various amines from carbonyl precursors. acs.org |

| Derivatization | Acylation of the amino group or esterification/etherification of the hydroxyl group. | Standard functional group interconversions. | N-acylation and O-alkylation of amino alcohols. sit.edu.cn |

Kinetics of Reactions with this compound

The kinetics of reactions involving this compound, particularly intramolecular processes, are expected to be significantly influenced by factors such as pH, temperature, and concentration. By analogy with the well-studied intramolecular cyclization of gabapentin, the rate of a potential lactamization (following oxidation) of this compound would exhibit a strong pH dependence. researchgate.net

The reaction rate would likely be at a minimum in the neutral pH range (around 5-6), where the zwitterionic form of the amino acid precursor would be predominant, reducing the nucleophilicity of the amino group. researchgate.net At both low and high pH values, the reaction rate is expected to increase.

Acidic conditions (low pH): Specific acid catalysis can occur, but the concentration of the reactive, non-protonated amino group is low.

Basic conditions (high pH): The concentration of the deprotonated, highly nucleophilic amino group is high, leading to an increased reaction rate. researchgate.netnih.gov

Such reactions often follow pseudo-first-order kinetics, where the rate is dependent on the concentration of the amino alcohol. nih.gov However, studies on gabapentin have shown that at high concentrations, the pseudo-first-order rate constant can decrease, possibly due to substrate aggregation. researchgate.net

| pH | Hypothetical kobs (s-1) for Intramolecular Cyclization * | Predominant Species/Kinetic Rationale |

| 2.5 | 3.5 x 10-6 | Low concentration of free nucleophilic -NH2 group, but potential for acid catalysis. |

| 4.0 | 1.2 x 10-6 | Increasing zwitterionic character, decreasing free -NH2. |

| 5.5 | 0.5 x 10-6 | Minimum rate near the isoelectric point; low nucleophilicity. researchgate.net |

| 7.0 | 0.9 x 10-6 | Increasing concentration of deprotonated, nucleophilic -NH2 group. |

| 9.0 | 4.0 x 10-6 | High concentration of the nucleophilic amino group. |

| 10.5 | 7.5 x 10-6 | Rate approaches a maximum as the amino group is fully deprotonated. researchgate.net |

*This data is illustrative, based on the kinetic profile of gabapentin cyclization, and represents a hypothetical reaction at a constant elevated temperature. researchgate.net

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms hinges on the identification and characterization of transient intermediates. For reactions of this compound, several types of intermediates can be postulated.

In the case of an intramolecular cyclization to form a lactam (from the corresponding oxidized γ-amino ketone), the key step is the nucleophilic attack of the primary amine on the carbonyl carbon. This process proceeds through a tetrahedral intermediate . nih.gov This intermediate can be neutral or, more commonly in aminolysis, a zwitterionic species (T+/-) where the nitrogen is positively charged and the oxygen is negatively charged. nih.gov The breakdown of this tetrahedral intermediate to form the product is often the rate-determining step of the reaction.

In other transformations, such as those involving C-H activation or rearrangement catalyzed by transition metals, radical intermediates or organometallic complexes could be formed. chemrxiv.org For example, a photocatalytic process could involve single-electron transfer (SET) to generate a radical cation intermediate. chemrxiv.org

| Proposed Intermediate | Parent Reaction Type | Plausible Characterization Method |

| Tetrahedral Intermediate (Neutral or Zwitterionic) | Intramolecular aminolysis / Lactam formation | Low-temperature NMR spectroscopy to observe transient species. Computational modeling (DFT) to calculate structure and energy. frontiersin.org |

| Iminium Ion | Reductive amination (synthesis) | Can be trapped by a reducing agent. Characterized by 13C NMR (characteristic downfield shift of the C=N+ carbon). |

| Organometallic Complex | Metal-catalyzed C-H activation/functionalization | X-ray crystallography if stable enough to be isolated. NMR and IR spectroscopy to probe metal-ligand interactions. ua.es |

| Radical Cation | Photocatalytic reactions | Electron Paramagnetic Resonance (EPR) spectroscopy. Transient absorption spectroscopy. |

Solvent Effects on Reaction Mechanisms

The choice of solvent is critical as it can profoundly influence reaction rates and even alter the operative mechanism by stabilizing or destabilizing reactants, transition states, and intermediates. rsc.orgspringernature.com For reactions involving the polar molecule this compound, solvent effects would be particularly pronounced.

The influence of a solvent can be categorized by its polarity and its ability to act as a hydrogen bond donor (protic) or not (aprotic). libretexts.org

Polar Protic Solvents (e.g., water, ethanol): These solvents are effective at stabilizing charged species, such as protonated amines, alkoxides, and carbocation intermediates, through hydrogen bonding. They would favor SN1-type mechanisms by stabilizing the carbocation-like transition state. libretexts.org In the context of the cyclization of an amino alcohol, protic solvents can also participate directly in the mechanism by facilitating proton transfer steps.

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents possess large dipole moments but lack acidic protons. They are less effective at solvating anions. This can enhance the reactivity of nucleophiles, favoring SN2-type mechanisms. libretexts.org

Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for reactions involving polar or charged reactants and intermediates, as they cannot effectively solvate them. This often leads to very slow reaction rates or insolubility issues. researchgate.net

| Solvent | Solvent Type | Dielectric Constant (ε) | Hypothetical Relative Rate for SN2 Cyclization | Rationale |

| Hexane | Nonpolar | 1.9 | < 0.01 | Poor solvation of polar reactants and transition state. researchgate.net |

| Dichloromethane | Polar Aprotic | 9.1 | 1 | Baseline polarity. |

| Acetonitrile (B52724) | Polar Aprotic | 37.5 | 50 | Enhances nucleophilicity of the amine by poorly solvating it. libretexts.org |

| Ethanol | Polar Protic | 24.5 | 5 | Stabilizes the nucleophile via H-bonding, reducing its reactivity. libretexts.org |

| Water | Polar Protic | 80.1 | 1 | Strong H-bonding significantly solvates and stabilizes the amine nucleophile, reducing its potency in an SN2 context. libretexts.org |

Catalysis Mechanisms for this compound Derivatives

Catalysis provides alternative, lower-energy reaction pathways, accelerating reaction rates. For derivatives of this compound, both non-metal and metal-based catalysis are highly relevant.

General Acid-Base Catalysis: For intramolecular reactions such as lactamization, the mechanism is often subject to general acid and general base catalysis. researchgate.net This means that species other than H+ or OH-, such as the components of a buffer, can act as proton donors or acceptors in the rate-determining step. For example, the base component of a buffer could deprotonate the attacking nucleophile (the amino group), while the acid component could protonate the leaving group (the hydroxyl group of the tetrahedral intermediate), thereby stabilizing the transition state and accelerating the reaction. researchgate.net

Metal Catalysis: Transition metal catalysts are widely used to functionalize amines and alcohols. A derivative of this compound could be a substrate in various metal-catalyzed reactions. For example, iridium-based catalysts are known to facilitate the enantioselective C-H borylation of amines. ua.es A plausible catalytic cycle for such a transformation would involve:

Coordination of the amine derivative to the metal center.

Oxidative addition of a C-H bond to the metal.

Reductive elimination to form the C-B bond and regenerate the active catalyst. ua.es

Similarly, palladium, copper, or rhodium catalysts could be employed for cross-coupling, amination, or hydrogenation reactions involving derivatives of the title compound. mdpi.comchemrxiv.org

| Catalysis Type | Example Reaction | Catalyst Role | Plausible Mechanism |

| General Base Catalysis | Intramolecular Cyclization | Deprotonation of the nucleophile (-NH2). | A general base (B:) removes a proton from the amine as it attacks the carbonyl, stabilizing the developing positive charge. researchgate.net |

| General Acid Catalysis | Intramolecular Cyclization | Protonation of the leaving group. | A general acid (HA) protonates the hydroxyl group in the tetrahedral intermediate, making it a better leaving group (H2O). researchgate.net |

| Iridium Catalysis | C-H Functionalization | C-H bond activation. | Involves an oxidative addition/reductive elimination cycle with the metal center. ua.es |

| Photocatalysis | Dehydrogenative Aromatization (of a cyclic derivative) | Single-Electron Transfer (SET). | A photosensitizer absorbs light and initiates a radical cascade via SET with the substrate. chemrxiv.org |

Computational Chemistry Studies of 3 Aminomethyl Decan 4 Ol

Quantum Mechanical Calculations for Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 3-(Aminomethyl)decan-4-ol, such studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Transition State Modeling

Transition state modeling is a computational technique used to study the energy barriers and mechanisms of chemical reactions. For this compound, this could be applied to understand its synthesis, degradation, or its interaction with biological targets. Such models would calculate the geometry and energy of the transition state, providing a theoretical basis for its reactivity. However, the literature does not currently contain specific transition state modeling studies involving this compound.

Reaction Energy Profiles

By mapping the energy of a system as it proceeds from reactants to products through a transition state, reaction energy profiles offer a comprehensive view of a chemical transformation. For this compound, these profiles could elucidate the thermodynamics and kinetics of potential reactions. The generation of such profiles relies on quantum mechanical calculations, but no specific research detailing these for this compound has been published.

Molecular Dynamics Simulations for Conformational Sampling

This compound, with its flexible decanol (B1663958) chain, can adopt a multitude of conformations. Molecular dynamics (MD) simulations are a powerful tool to explore this conformational landscape. aip.orgcomp-physics-lincoln.orgaip.orgriverpublishers.com By simulating the movement of atoms over time, MD can reveal the preferred shapes of the molecule in different environments (e.g., in a solvent or interacting with a biological membrane). aip.orgcomp-physics-lincoln.orgaip.orgriverpublishers.com Such studies would be particularly relevant given the amphiphilic nature of the molecule, with its polar amino and hydroxyl groups and nonpolar alkyl chain. aip.orgcomp-physics-lincoln.orgaip.orgriverpublishers.com Currently, there are no published MD simulation studies specifically focused on the conformational sampling of this compound.

Ligand-Based and Structure-Based Computational Design Methodologies

The structural similarity of this compound to biologically active molecules like sphingosine (B13886) suggests its potential as a lead compound in drug discovery. Computational design methodologies are central to this process.

Ligand-Based Design: In the absence of a known receptor structure, ligand-based methods use the properties of known active molecules to design new ones. If this compound were part of a series of active compounds, techniques like pharmacophore modeling or quantitative structure-activity relationship (QSAR) studies could be employed to guide the design of more potent analogues.

Structure-Based Design: If the three-dimensional structure of a biological target is known, structure-based design can be used to design ligands that fit precisely into the binding site. Given the structural resemblance to sphingosine, this compound could be computationally docked into the active sites of enzymes like sphingosine kinase to predict its binding affinity and mode of interaction. nih.govnih.govacs.orghw.ac.uk Similarly, its potential as an inhibitor for enzymes like fatty acid amide hydrolase (FAAH) could be explored through such methods. researchgate.netnih.govnih.govacs.orgproteopedia.org However, no such specific ligand-based or structure-based design studies featuring this compound have been reported.

Prediction of Spectroscopic Parameters

Computational chemistry can be used to predict various spectroscopic parameters, which can aid in the experimental characterization of a molecule. For this compound, quantum mechanical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and other spectroscopic properties. libretexts.org These theoretical predictions can be compared with experimental data to confirm the structure and provide a deeper understanding of its spectroscopic features. The infrared spectra of aliphatic alcohols typically show a characteristic O-H stretch between 3300 and 3400 cm⁻¹. libretexts.org While general principles of spectroscopic prediction for aliphatic alcohols are known, specific computational predictions for this compound are not available in the scientific literature. researchgate.netodu.eduscispace.comresearchgate.net

3 Aminomethyl Decan 4 Ol As a Building Block and Ligand in Advanced Synthesis

Precursor Role in the Synthesis of Complex Organic Molecules

The presence of two distinct and reactive functional groups, the amino group and the hydroxyl group, allows 3-(aminomethyl)decan-4-ol to serve as a valuable starting material for the synthesis of more intricate molecular architectures. These groups can be selectively protected and reacted, enabling the stepwise assembly of complex structures.

Formation of Nitrogen-Containing Heterocycles (e.g., Oxazolidines, Piperidines)

The 1,2-amino alcohol motif within this compound is a common precursor for the synthesis of various nitrogen-containing heterocycles. These heterocyclic structures are prevalent in a wide array of biologically active compounds and natural products. rsc.orgst-andrews.ac.uk

Oxazolidines: The condensation reaction between a 1,2-amino alcohol and an aldehyde or ketone is a well-established method for the formation of oxazolidine (B1195125) rings. acs.orgpsu.edunih.gov In the case of this compound, reaction with a suitable carbonyl compound would lead to the formation of a substituted oxazolidine. The stereochemistry of the starting amino alcohol can be transferred to the newly formed stereocenters in the oxazolidine ring, making this a valuable transformation in asymmetric synthesis. The general scheme for this reaction involves the formation of a hemiaminal intermediate, followed by intramolecular cyclization. nih.gov

General Reaction for Oxazolidine Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|

This table presents a generalized reaction scheme. Specific conditions for this compound would need experimental determination.

Piperidines: The synthesis of piperidine (B6355638) rings from amino alcohol precursors is a more complex process that often involves multiple steps, including cyclization strategies. rsc.orgnih.govbeilstein-journals.orgacs.org One potential pathway could involve the conversion of the hydroxyl group into a suitable leaving group, followed by intramolecular nucleophilic substitution by the amino group. Alternatively, tandem reactions such as hydroformylation followed by hemiaminal formation have been employed for the synthesis of functionalized piperidines from unsaturated amino precursors. acs.org The long alkyl chain of this compound would result in a highly substituted piperidine ring, a structural motif of interest in medicinal chemistry.

Polyfunctional Compound Assembly

The dual functionality of this compound makes it an ideal building block for the assembly of polyfunctional compounds. beilstein-journals.orgnih.govresearchgate.net By selectively protecting one functional group, the other can be elaborated through various chemical transformations. For instance, the amino group could be acylated or alkylated, while the hydroxyl group could be oxidized, etherified, or esterified. This orthogonal reactivity allows for the introduction of additional functionalities and the construction of complex molecular frameworks. The long decane (B31447) chain also imparts significant lipophilicity to the resulting molecules, which can be advantageous in certain applications, such as drug design.

Applications in Ligand Design for Catalysis

The ability of the amino and hydroxyl groups to coordinate to metal centers makes this compound and its derivatives attractive candidates for ligand design in transition metal catalysis. rsc.orgmdpi.com

Chiral Ligands in Asymmetric Transformations

When used in its enantiomerically pure form, this compound can serve as a chiral ligand to induce asymmetry in chemical reactions. Chiral amino alcohols are a well-established class of ligands for a variety of asymmetric transformations. mdpi.comresearchgate.netresearchgate.netresearchgate.netd-nb.infoacs.org

A prominent application of chiral β-amino alcohols is in the catalytic enantioselective addition of organozinc reagents to aldehydes. rsc.orgmdpi.comresearchgate.net The amino alcohol coordinates to the zinc metal, creating a chiral environment that directs the facial selectivity of the alkyl group transfer to the aldehyde. This reaction is a powerful tool for the synthesis of enantioenriched secondary alcohols.

Representative Enantioselective Addition of Diethylzinc (B1219324) to Benzaldehyde using a Chiral Amino Alcohol Ligand

| Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (1S,2R)-N,N-dibutyl-2-amino-1-phenylpropan-1-ol | Toluene | 0 | 98 | 95 (R) |

| (1R,2S)-2-(dimethylamino)-1,2-diphenylethanol | Hexane | 25 | >95 | 98 (S) |

This table shows representative data for analogous chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde. The performance of a ligand derived from this compound would require experimental validation.

Coordination Chemistry with Transition Metals

The nitrogen and oxygen atoms of this compound can act as donor atoms, forming coordination complexes with a variety of transition metals. rsc.orgkoreascience.kralfa-chemistry.comresearchgate.netresearchgate.nettandfonline.comacs.orgtandfonline.com The formation of a stable five-membered chelate ring upon coordination enhances the stability of the resulting metal complex.

Synthesis of Metal Complexes

The synthesis of metal complexes involving amino alcohol ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. alfa-chemistry.comresearchgate.net The reaction conditions, such as the metal-to-ligand ratio, solvent, and temperature, can influence the stoichiometry and geometry of the resulting complex. The hydroxyl group of the amino alcohol can either coordinate as a neutral donor or be deprotonated to form an alkoxide, which can act as a bridging ligand between two metal centers. rsc.org

General Procedure for the Synthesis of a Transition Metal Complex with an Amino Alcohol Ligand

Dissolve the amino alcohol ligand in a suitable solvent (e.g., ethanol, methanol).

Add a solution of the transition metal salt (e.g., chloride, acetate, perchlorate) in the same solvent, typically in a specific molar ratio (e.g., 1:1, 1:2, 2:1).

The reaction mixture may be stirred at room temperature or heated under reflux for a period of time.

The resulting metal complex may precipitate out of the solution or be isolated by evaporation of the solvent.

Characterization of the complex is then performed using techniques such as X-ray crystallography, IR spectroscopy, and elemental analysis.

The structural diversity observed in copper(II) complexes with various aliphatic amino alcohols suggests that this compound could form a range of mononuclear, dinuclear, or even polynuclear complexes depending on the reaction conditions. rsc.org

Study of Metal-Ligand Interactions

The coordination chemistry of β-amino alcohols is rich and varied, with the potential for the ligand to act as a bidentate or monodentate coordinator through its nitrogen and oxygen atoms. rsc.orgtandfonline.com The specific nature of the metal-ligand interactions in complexes of this compound would be influenced by several factors, including the nature of the metal ion, the solvent, and the reaction conditions.

Theoretical studies, such as those using Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM), have provided significant insights into the stability and bonding of metal complexes with amino alcohol ligands. acs.org For instance, studies on Ni(II) complexes with amino alcohol ligands have shown that the strength of the metal-ligand bonds typically follows the order Ni–N > Ni–O. acs.org The bonding is predominantly ionic in character. acs.org

The flexibility of the alkyl chain in this compound would play a crucial role in determining the conformation of its metal complexes and could influence the metal-ligand bond lengths and angles. This flexibility can be a determining factor in the stability and subsequent reactivity of the resulting metal complex. acs.org

The table below summarizes the key factors influencing metal-ligand interactions in β-amino alcohol complexes, which can be extrapolated to this compound.

| Factor | Influence on Metal-Ligand Interaction | Predicted Impact on this compound Complexes |

| Metal Ion | Harder metal ions tend to prefer coordination with the harder oxygen donor, while softer metals may favor the nitrogen donor. nih.gov | Could allow for selective coordination and fine-tuning of the catalyst's electronic properties. |

| Ligand Flexibility | The conformational freedom of the ligand affects the "bite angle" and the stability of the resulting chelate ring. acs.org | The decane backbone provides significant flexibility, potentially allowing for the formation of stable complexes with a range of metal ions. |

| Solvent | The polarity and coordinating ability of the solvent can influence ligand exchange and the overall stability of the complex. | The choice of solvent will be critical in synthetic protocols utilizing this ligand. |

| pH | The protonation state of the amino and alcohol groups is pH-dependent, affecting their ability to coordinate with a metal center. rsc.org | Control of pH could be used to modulate the ligand's coordination mode and the catalytic activity of the complex. |

This table is generated based on general principles of coordination chemistry and findings from related amino alcohol complexes.

Development of Cooperative Catalytic Systems

The bifunctional nature of this compound makes it an excellent candidate for the design of cooperative catalytic systems. In such systems, both the metal center and the ligand actively participate in the catalytic cycle, often leading to enhanced reactivity and selectivity. chinesechemsoc.orgorganic-chemistry.org

One prominent area where amino alcohol ligands have been successfully employed is in asymmetric catalysis. Chiral β-amino alcohols are widely used as ligands for metals in a variety of enantioselective transformations, including the addition of organozinc reagents to aldehydes and asymmetric transfer hydrogenation. nih.govrsc.org If this compound were resolved into its enantiomers, it could potentially serve as a chiral ligand in similar catalytic systems.

The concept of metal-ligand cooperation extends beyond chirality. The amino group of the ligand can act as a proton shuttle, a hydrogen bond donor, or a Brønsted base to activate a substrate, while the metal center orchestrates the main bond-forming or bond-breaking events. chinesechemsoc.orgrsc.org For example, in certain ruthenium-catalyzed dehydrogenative coupling reactions, catalysts with redox-active ligands that can cooperate with the metal center have shown superior efficiency compared to systems with redox-innocent ligands. organic-chemistry.org

The potential applications of this compound in cooperative catalysis are summarized in the table below, based on established catalytic systems with analogous ligands.

| Catalytic Application | Role of Amino Alcohol Ligand | Potential for this compound |

| Asymmetric Alkylation | Formation of a chiral metal-alkoxide that directs the stereochemical outcome of the reaction. rsc.orgconicet.gov.ar | Enantiomerically pure this compound could be a valuable ligand for the synthesis of chiral alcohols. |

| Asymmetric Transfer Hydrogenation | The N-H bond of the coordinated amino group can participate in the hydrogen transfer step. nih.gov | Could be employed in the synthesis of chiral amines and alcohols via reduction of imines and ketones. |

| Cooperative Deprotonation | The amino group can act as an internal base to deprotonate a substrate, facilitating its coordination to the metal center. chinesechemsoc.org | Could enhance the efficiency of reactions involving acidic protons, such as certain C-H activation reactions. |

| Tandem Catalysis | The two functional groups could potentially catalyze different reactions in a one-pot sequence. | The amine could catalyze one transformation (e.g., a condensation), and the metal-alkoxide another (e.g., a reduction). |

This table illustrates potential applications based on the known reactivity of other β-amino alcohol ligands in cooperative catalysis.

Development of Advanced Analytical Methodologies for 3 Aminomethyl Decan 4 Ol

High-Resolution Spectroscopic Characterization Techniques (Methodology)

Spectroscopic techniques are indispensable for the structural elucidation of novel compounds. For 3-(Aminomethyl)decan-4-ol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework.

¹H NMR: Would show distinct signals for the protons in the molecule, including the multiplets for the alkyl chain, the characteristic signals for the protons on the carbons bearing the hydroxyl and aminomethyl groups, and the exchangeable protons of the -OH and -NH₂ groups.

¹³C NMR: Would identify all unique carbon atoms in the molecule. The carbons attached to the oxygen and nitrogen atoms (C4 and the aminomethyl carbon) would appear at characteristic chemical shifts. Spectral data for the structurally related compound, 3-methyl-4-decanol (B1606356), is available and provides a reference for expected chemical shifts in the decanol (B1663958) backbone. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition (C₁₁H₂₅NO). chemscene.com Fragmentation patterns observed in MS/MS analysis would help to further confirm the connectivity of the atoms.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups. Broad absorption bands corresponding to O-H and N-H stretching vibrations would be expected, along with C-H, C-O, and C-N bond vibrations. For instance, the IR spectrum of the related compound 3-methyl-4-decanol shows characteristic absorptions for the hydroxyl group. nih.gov

Table 7.1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observation | Reference Analogy |

|---|---|---|

| ¹H NMR | Complex multiplets for alkyl chain (0.8-1.6 ppm); Signals for H-C4(OH) and H-C3(CH₂NH₂) (3.0-4.0 ppm); Broad singlets for -OH and -NH₂ (variable) | General values for aliphatic alcohols and amines |

| ¹³C NMR | Aliphatic carbons (10-40 ppm); C4-OH (~65-75 ppm); C3 (~40-50 ppm); Aminomethyl Carbon (~40-50 ppm) | Data for 3-methyl-4-decanol nih.gov |

| HRMS (ESI+) | Predicted m/z for [M+H]⁺: 188.2014 | Calculated from Molecular Formula C₁₁H₂₅NO chemscene.com |

| IR (cm⁻¹) | ~3400-3200 (O-H, N-H stretching); ~2950-2850 (C-H stretching); ~1100 (C-O stretching) | Data for 3-methyl-4-decanol nih.gov |

Chromatographic Separation Techniques for Enantiomers

Given that this compound possesses two chiral centers (at C3 and C4), it can exist as four possible stereoisomers (two pairs of enantiomers). The separation of these enantiomers is crucial and is typically achieved using chiral chromatography.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for enantiomeric separation. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Methodology: A column packed with a CSP, such as one based on derivatized cellulose (B213188) or amylose, would be used. phenomenex.com The mobile phase would typically be a mixture of a non-polar solvent (like hexane) and a polar alcohol (like isopropanol). researchgate.net The separation mechanism relies on forming transient diastereomeric complexes between the analyte enantiomers and the chiral selector, exploiting differences in hydrogen bonding, dipole-dipole, and steric interactions. phenomenex.commdpi.com

Gas Chromatography (GC): Chiral GC can also be employed, often after derivatization of the amino and hydroxyl groups to increase volatility.

Methodology: A capillary column coated with a chiral selector, such as a derivatized cyclodextrin, is used. gcms.cz The enantiomers exhibit different partition coefficients between the mobile gas phase and the chiral stationary phase, enabling their separation.

Table 7.2: Illustrative Chiral HPLC Separation Parameters

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) | Proven effective for a wide range of chiral amines and alcohols. phenomenex.com |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Balances analyte solubility and interaction with the CSP; amine additive improves peak shape. researchgate.net |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for 4.6 mm ID columns. |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) | The compound lacks a strong chromophore, so low UV or ELSD would be necessary. |

Quantitative Analysis Methodologies in Reaction Monitoring

To monitor the formation of this compound during its synthesis or to quantify it in a sample, a validated quantitative method is necessary. This is often achieved using chromatography coupled with a suitable detector.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for quantitative analysis due to its high sensitivity and selectivity.

Methodology: An HPLC system separates the compound from starting materials, byproducts, and other impurities. The eluent is then introduced into a mass spectrometer, which acts as the detector. By operating the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, the instrument can selectively detect and quantify the mass corresponding to this compound, even in complex mixtures. scholaris.ca A calibration curve would be generated using standards of known concentration to ensure accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds or those that can be easily derivatized, GC-MS is an excellent quantitative tool.

Methodology: Similar to LC-MS, the GC separates the components of a mixture before they enter the mass spectrometer for detection and quantification. jmchemsci.com This method is widely used for identifying and quantifying various compounds in complex samples. jmchemsci.com

Table 7.3: Framework for a Quantitative LC-MS Method

| Parameter | Description | Purpose |

|---|---|---|

| Chromatography | Reversed-Phase HPLC (e.g., C18 column) with a gradient of water and acetonitrile (B52724) (both with 0.1% formic acid). | Separates the polar analyte from non-polar impurities. Formic acid aids in protonation for MS detection. scholaris.ca |

| Ionization Source | Electrospray Ionization (ESI), positive mode. | Efficiently generates the protonated molecular ion [M+H]⁺ for the amino alcohol. scholaris.ca |

| MS Detection Mode | Selected Ion Monitoring (SIM) of m/z 188.2. | Provides high selectivity and sensitivity by monitoring only the mass of the target analyte. |

| Quantification | External calibration curve generated from pure standards of this compound. | Relates the measured instrument response (peak area) to the concentration of the analyte. |

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis

The synthesis of amino alcohols is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer advantages in terms of safety, efficiency, and the ability to rapidly screen reaction conditions and build libraries of related compounds.

Future research on 3-(Aminomethyl)decan-4-ol could leverage flow chemistry for its synthesis. For instance, the multi-step synthesis of amino alcohols can be streamlined in continuous flow reactors. scielo.br Methodologies such as the aminolysis of epoxides, a common route to β-amino alcohols, have been successfully translated to flow processes, and similar principles could be adapted for the synthesis of γ-amino alcohols like this compound. scielo.brmdpi.com The use of microreactors in the continuous flow synthesis of amino alcohols has been shown to significantly shorten reaction times and increase efficiency. mit.edu

Automated self-optimizing reactors could be employed to determine the ideal conditions for the synthesis of this compound. beilstein-journals.org This approach allows for high-throughput screening of variables such as temperature, pressure, and catalyst loading to maximize yield and selectivity. For example, an automated system could explore various catalytic methods, including hydrogen borrowing catalysis, which couples alcohols and amines with water as the only byproduct. beilstein-journals.org

The table below illustrates a hypothetical automated optimization of a key synthetic step for this compound, based on principles from related amino alcohol syntheses.

Table 1: Hypothetical Automated Optimization for the Synthesis of a Precursor to this compound

| Entry | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| 1 | Ir-based | 80 | 1 | 45 |

| 2 | Rh-based | 80 | 1 | 62 |

| 3 | Ru-based | 100 | 5 | 78 |

| 4 | γ-Al2O3 | 250 | 100 | 85 |

Exploration of Novel Reactivity Patterns

The bifunctional nature of this compound, possessing both a nucleophilic amine and an alcohol, opens the door to exploring novel reactivity patterns.

One avenue of research could be the development of new catalytic methods for the asymmetric synthesis of this compound and its derivatives. For example, copper-catalyzed hydroamination of unprotected allylic alcohols has emerged as a powerful one-step method for the enantioselective synthesis of γ-amino alcohols. acs.orgnih.gov Adapting such a strategy could provide stereocontrolled access to different isomers of this compound. Another approach involves the diastereoselective reduction of the corresponding β-amino ketones, where different catalysts can selectively produce either syn- or anti- diastereomers. rsc.org

Furthermore, the development of novel catalytic transformations that utilize the unique 1,3-amino alcohol motif is a promising area. For instance, quinone-catalyzed oxidative deformylation of 1,2-amino alcohols to produce imines has been reported. beilstein-journals.org Investigating similar oxidative C-C bond cleavage reactions for this compound could lead to new synthetic disconnections and applications. Additionally, photoredox-induced radical relay methods have been used to synthesize β-amino alcohol derivatives, and exploring similar photochemical strategies for γ-amino alcohols could unveil new reactivity. gaylordchemical.com

The table below summarizes some potential novel reactions for this compound based on known reactivity of similar compounds.

Table 2: Potential Novel Reactivity Patterns for this compound

| Reaction Type | Catalyst/Reagent | Potential Product | Reference Principle |

|---|---|---|---|

| Asymmetric Hydroamination | Copper/(R)-DTBM-SEGPHOS | Enantiopure this compound | acs.orgnih.gov |

| Diastereoselective Reduction | Ir or Rh catalyst | syn- or anti-3-(Aminomethyl)decan-4-ol | rsc.org |

| Oxidative C-C Cleavage | Quinone catalyst | Imines or other fragments | beilstein-journals.org |

| Photoredox Radical Reaction | Photocatalyst | Functionalized derivatives | gaylordchemical.com |

Advanced Computational Modeling Approaches

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound. Advanced computational modeling can provide insights into its structure, reactivity, and potential interactions.